molecular formula C12H12BrClN2O B2989555 N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide CAS No. 2411244-21-6

N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide

Cat. No. B2989555
CAS RN: 2411244-21-6
M. Wt: 315.6
InChI Key: VRLJZXPROSULNA-UHFFFAOYSA-N
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Description

“N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide” is a compound that contains an indole moiety. Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields . This compound was then exposed to the Bartoli reaction using isopropenylmagnesium bromide, resulting in 7-bromo-4-(bromomethyl)-2-methylindole .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide” was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and complex. For example, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene resulted in 4-bromo-3-nitro-1-bromomethylbenzene . This compound was then subjected to the Bartoli reaction using isopropenylmagnesium bromide, yielding 7-bromo-4-(bromomethyl)-2-methylindole .

Future Directions

Indole derivatives, including “N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide”, have significant potential for further exploration due to their diverse biological activities and their role as precursors for the synthesis of various heterocyclic derivatives . Future research could focus on exploring novel methods of synthesis and investigating their potential therapeutic applications.

properties

IUPAC Name

N-[2-(4-bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN2O/c13-9-2-1-3-10-12(9)8(7-16-10)4-5-15-11(17)6-14/h1-3,7,16H,4-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLJZXPROSULNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide

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